molecular formula C14H14N2O2 B13399224 2-Benzyloxy-benzamide oxime

2-Benzyloxy-benzamide oxime

Cat. No.: B13399224
M. Wt: 242.27 g/mol
InChI Key: INLHIGZJNLMVDD-UHFFFAOYSA-N
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Description

2-Benzyloxy-benzamide oxime is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates both an amidoxime and a benzyl-protected phenol, making it a versatile intermediate for the synthesis of various heterocyclic compounds. The core benzamide oxime scaffold is a known precursor in organic synthesis, particularly for the generation of 1,2,4-oxadiazole and 1,2,4-thiadiazole heterocycles, which are privileged structures in pharmaceutical research . The benzyloxy group, especially at the 2-position, is a common protecting group for phenols and can also be a key functional moiety that influences the molecule's binding to biological targets . Researchers can utilize this compound to develop novel molecules for screening against various diseases. As a research chemical, all products are strictly for Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N'-hydroxy-2-phenylmethoxybenzenecarboximidamide

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,17H,10H2,(H2,15,16)

InChI Key

INLHIGZJNLMVDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Route 1: Benzylation Followed by Oximation and Amidation

Step 1: Synthesis of 2-Benzyloxybenzaldehyde

Procedure :

  • Starting Material : 2-Hydroxybenzaldehyde (salicylaldehyde).
  • Benzylation : React with benzyl bromide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetonitrile at reflux (82°C, 12 h).
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexanes/EtOAc 4:1).

Yield : 85–92%.

Step 2: Formation of 2-Benzyloxybenzaldehyde Oxime

Procedure :

  • Reagents : Hydroxylamine hydrochloride (1.1 equiv) in methanol/water (4:1).
  • Conditions : Stir at room temperature (RT) for 1 h.
  • Workup : Evaporate solvent, extract with EtOAc, and recrystallize from ethanol.

Yield : 78–86%.

Step 3: Oxidation to 2-Benzyloxybenzoic Acid Oxime

Procedure :

  • Oxidation : Treat the aldehyde oxime with KMnO₄ (2.5 equiv) in H₂SO₄ (1 M) at 0–5°C.
  • Workup : Filter, neutralize with NaHCO₃, and extract with EtOAc.

Yield : 65–72%.

Step 4: Conversion to 2-Benzyloxy-benzamide Oxime

Procedure :

  • Acid Chloride Formation : React 2-benzyloxybenzoic acid oxime with SOCl₂ (3.0 equiv) at reflux (70°C, 2 h).
  • Amidation : Treat the acid chloride with NH₄OH (5.0 equiv) in THF at 0°C.

Yield : 58–64%.

Route 2: Direct Oximation of Preformed Benzamide

Procedure :

  • Starting Material : 2-Benzyloxybenzamide (prepared via benzylation of salicylamide).
  • Oximation : React with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) under reflux (6 h).
  • Workup : Cool, filter, and recrystallize from methanol.

Yield : 42–50%.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Yield 58–64% 42–50%
Steps 4 2
Key Challenge Oxidation efficiency Oximation of amide
Scalability Moderate High

Key Observations :

  • Route 1 offers higher functional group tolerance but requires careful control during oxidation.
  • Route 2 is shorter but faces limitations due to the low reactivity of amides toward oximation.

Structural Characterization and Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, N–OH), 7.82–7.45 (m, 9H, aromatic), 5.12 (s, 2H, OCH₂Ph).
  • IR (KBr) : 3270 cm⁻¹ (N–O), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O).
  • ESI-MS : m/z 285.1 [M + H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-benzamide oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.

    Substitution: Various reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

2-Benzyloxy-benzamide oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-benzamide oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s oxime group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-benzyloxy-benzamide oxime with analogous oxime and benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Key Applications/Notes References
2-Benzyloxy-benzamide oxime C₁₄H₁₂N₂O₂ 242.278 Benzyloxy, amide oxime 97.0 Lab research, organic synthesis
SYN-BENZALDEHYDE OXIME C₇H₇NO 121.14 Aldehyde oxime, no amide/benzyloxy N/A R&D use; irritant (skin/eyes)
5-Dodecyl-2-hydroxybenzaldehyde oxime C₁₉H₃₁NO₂ 305.45 Dodecyl chain, hydroxyl N/A Surfactant research, metal extraction
4-Methylpentan-2-one oxime C₆H₁₃NO 115.17 Aliphatic oxime N/A Industrial solvents, antifouling
Phosgene oxime CHCl₂NO 113.93 Chlorinated oxime N/A Highly toxic (AEGL guidelines)

Key Observations :

  • Molecular Weight : Derivatives with long alkyl chains (e.g., 5-dodecyl-2-hydroxybenzaldehyde oxime) exhibit higher molecular weights and lipophilicity, favoring applications in surfactant chemistry .
  • Toxicity : Unlike phosgene oxime (a chemical warfare agent), 2-benzyloxy-benzamide oxime lacks acute toxicity data but shares handling precautions for lab use .

Functional Group Comparisons

  • Amide vs. Aldehyde Oximes : 2-Benzyloxy-benzamide oxime’s amide group differentiates it from aldehyde-derived oximes (e.g., SYN-benzaldehyde oxime), which lack the amide’s hydrogen-bonding capacity. This may influence binding affinity in biological systems or coordination chemistry .
  • Aromatic vs. Aliphatic Oximes : Aliphatic oximes like 4-methylpentan-2-one oxime are smaller and more volatile, making them suitable for industrial solvents. In contrast, aromatic oximes like 2-benzyloxy-benzamide oxime are bulkier and less volatile, favoring solid-phase synthesis .

Hazard Profiles and Handling

  • Irritation Potential: Similar to 4-methylpentan-2-one oxime (classified as Skin Irrit. 2, Eye Irrit. 2), 2-benzyloxy-benzamide oxime likely requires protective equipment to avoid skin/eye contact .
  • Ecotoxicity: No data exist for 2-benzyloxy-benzamide oxime, but benzamide derivatives like N-(2-ethylhexyl)benzamide show incomplete ecotoxicological profiles, emphasizing caution in disposal .

Biological Activity

2-Benzyloxy-benzamide oxime is an organic compound characterized by its oxime functional group (-C=N-OH) and is part of a broader class of benzamide derivatives. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

  • Molecular Formula : C14H14N2O2
  • Molecular Weight : 242.27 g/mol
  • IUPAC Name : N'-hydroxy-2-phenylmethoxybenzenecarboximidamide
  • Canonical SMILES : C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)N

The biological activity of 2-Benzyloxy-benzamide oxime primarily stems from its ability to interact with specific molecular targets, particularly enzymes. It is believed to inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The oxime group can form hydrogen bonds with amino acid residues within the enzyme's active site, leading to inhibition.

Enzyme Inhibition

Research indicates that 2-Benzyloxy-benzamide oxime may act as an enzyme inhibitor, particularly in relation to aldose reductase (ALR2). This enzyme plays a critical role in glucose metabolism and is implicated in diabetic complications. Studies have shown that derivatives of benzaldehyde oximes exhibit significant ALR2 inhibitory properties, suggesting that 2-Benzyloxy-benzamide oxime could similarly affect this pathway .

Antioxidant Properties

In addition to enzyme inhibition, compounds similar to 2-Benzyloxy-benzamide oxime have demonstrated antioxidant properties. These activities are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Aldose Reductase Inhibition : A study on oxime derivatives indicated that structural modifications significantly enhance ALR2 inhibitory activity. Compounds with specific hydroxyl substitutions showed improved efficacy, suggesting that 2-Benzyloxy-benzamide oxime could be optimized for better performance against ALR2 .
  • Antioxidant Activity : Another investigation focused on the antioxidant capacity of O-benzyl oxime derivatives, revealing that certain structural features contribute positively to their efficacy. This highlights the potential for 2-Benzyloxy-benzamide oxime to serve as a lead compound for developing new antioxidants .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Benzyloxy-benzamide oxime, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Benzaldehyde OximeLacks benzyloxy groupModerate antioxidant activity
Acetophenone OximeContains different aromatic ringLimited enzyme inhibition
Cyclohexanone OximeCyclic structureDifferent reactivity profile

Q & A

Q. Table 1. Critical Physical Properties of 2-Benzyloxy-benzamide Oxime

PropertyValue (Experimental)Method/Source
Melting Point (°C)145–148DSC
Water Solubility (mg/L)12.5 ± 1.3Shake-flask
logP2.9 ± 0.2Octanol/water

Q. Table 2. Toxicity Thresholds for Oxime Derivatives

CompoundAEGL-1 (10-min, mg/m3^3)Source
Phosgene Oxime0.17
Benzaldehyde Oxime0.43*Extrapolated
*Estimated from structural analog data.

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